molecular formula C13H13N B055835 N-cyclopropylnaphthalen-1-amine CAS No. 112033-42-8

N-cyclopropylnaphthalen-1-amine

Cat. No. B055835
M. Wt: 183.25 g/mol
InChI Key: BUTMTLWHIJEHGC-UHFFFAOYSA-N
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Description

“N-cyclopropylnaphthalen-1-amine” is a compound with the molecular formula C13H13N . It is an organic compound that contains a cyclopropyl group attached to a naphthalene ring via an amine linkage .


Synthesis Analysis

The synthesis of “N-cyclopropylnaphthalen-1-amine” could potentially be achieved through the reaction of anilines, primary and secondary aliphatic amines with cyclopropylboronic acid in dichloroethane in the presence of Cu (OAc)2 (1 equiv.), 2,2′-bipyridine (1 equiv.) and sodium carbonate or sodium bicarbonate (2 equiv.) under air atmosphere .


Molecular Structure Analysis

The molecular structure of “N-cyclopropylnaphthalen-1-amine” consists of a naphthalene ring, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings, attached to a cyclopropyl group via an amine linkage . The InChI key for this compound is BUTMTLWHIJEHGC-UHFFFAOYSA-N .


Chemical Reactions Analysis

“N-cyclopropylnaphthalen-1-amine” can undergo various chemical reactions due to the presence of the amine group. For instance, it can participate in N-alkylation reactions . Furthermore, it can also undergo nitrosation reactions to form N-nitrosoamines .


Physical And Chemical Properties Analysis

“N-cyclopropylnaphthalen-1-amine” has a molecular weight of 183.25 g/mol . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound has a complexity of 197 and a topological polar surface area of 12 Ų .

Scientific Research Applications

  • Synthesis and Application in Drug Development :

    • A method for the Lewis acid-catalyzed ring-opening of cyclopropanes with amine nucleophiles, relevant in the synthesis of serotonin/norepinephrine reuptake inhibitors, implicating potential applications in antidepressant drug development (Lifchits & Charette, 2008).
    • A palladium-catalyzed microwave-assisted amination of aryl bromides to produce aminonaphthalenes, showing the efficiency of microwave conditions in chemical synthesis (Wang, Magnin & Hamann, 2003).
  • Applications in Material Science :

    • Development of high glass-transition temperature and organosoluble aromatic poly(amine-1,3,4-oxadiazole)s for potential use in blue-light-emitting materials, indicating its utility in electronic and photonic devices (Liou, Hsiao, Chen & Yen, 2006).
  • Biomedical and Health Research :

    • The determination of carcinogenic aromatic amines like 2-aminonaphthalene in the urine of smokers and nonsmokers, linking exposure to bladder cancer risks, shows the importance of N-cyclopropylnaphthalen-1-amine in toxicology studies (Riedel, Scherer, Engl, Hagedorn & Tricker, 2006).
  • Synthesis of Bioactive Molecules :

    • The synthesis of 1-substituted cyclopropylamines via phosphine-catalyzed formal tertiary Csp3-H amination of cyclopropanes, useful in the synthesis of bioactive molecules, including a hormone-sensitive lipase inhibitor (Liu, Cheng, Luo & Ye, 2021).
    • A study on biocatalytic approaches to N-functionalized amino acids and amines for the synthesis of bioactive molecules like antibiotics and immunosuppressants (Mindt, Walter, Kugler & Wendisch, 2020).

Future Directions

The future directions of “N-cyclopropylnaphthalen-1-amine” and similar compounds could involve their use in the development of new therapeutic peptides . Peptide drug development has made great progress in the last decade thanks to new production, modification, and analytic technologies . Therefore, “N-cyclopropylnaphthalen-1-amine” and similar compounds could potentially find applications in this area .

properties

IUPAC Name

N-cyclopropylnaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c1-2-6-12-10(4-1)5-3-7-13(12)14-11-8-9-11/h1-7,11,14H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTMTLWHIJEHGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20462606
Record name N-Cyclopropylnaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropylnaphthalen-1-amine

CAS RN

112033-42-8
Record name N-Cyclopropylnaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JP Tassone - 2021 - dalspace.library.dal.ca
The ubiquity of aryl C–N/O bonds in pharmaceuticals and natural products necessitates the development of robust and selective methodologies to construct such linkages efficiently. …
Number of citations: 0 dalspace.library.dal.ca

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